4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.74 g/mol . This compound is notable for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps:
Formation of 4-Bromophenoxyacetyl Hydrazide: This step involves the reaction of 4-bromophenoxyacetic acid with hydrazine hydrate under reflux conditions to form 4-bromophenoxyacetyl hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester and hydrazone groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield the corresponding acids and hydrazides.
Scientific Research Applications
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
303064-99-5 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-5-11-19(12-6-17)29-14-21(27)26-25-13-15-1-9-20(10-2-15)30-22(28)16-3-7-18(24)8-4-16/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
CYOMPBHVNWPSHJ-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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